molecular formula C9H14N4O2 B11736636 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B11736636
M. Wt: 210.23 g/mol
InChI Key: SEDZCUTXSGXDKH-UHFFFAOYSA-N
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Description

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a chemical compound with a unique structure that combines a pyrazole ring with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile
  • 1-Methyl-4-(morpholin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Uniqueness

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

(3-amino-1-methylpyrazol-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H14N4O2/c1-12-6-7(8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

SEDZCUTXSGXDKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)N2CCOCC2

Origin of Product

United States

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